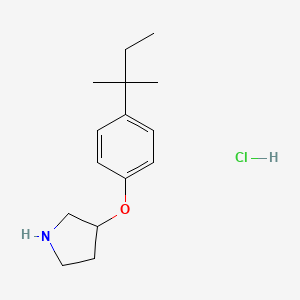

4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride

Overview

Description

4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound with the formula C₁₅H₂₄ClNO . It is supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 269.81 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not provided in the searched resources, it is known that piperidine derivatives, including pyrrolidinyl compounds, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

Synthesis and Material Science Applications

Synthesis and Characterization of Poly(ether imide)s : A study by Liaw, Hsu, & Liaw (2001) demonstrates the synthesis of poly(ether imide)s derived from bulky pendant bis(ether anhydride). These polymers exhibit high solubility, good thermal stability, and potential for various material science applications.

Properties of Organosoluble Polyimides : In research by Huang et al. (2017), a novel aromatic diamine monomer was synthesized, leading to the development of polyimides with high thermal stability and hydrophobicity, relevant for materials engineering.

Electrosynthesis of Polythiophene Derivatives : Zhang, Tang, Liang, & Shi (2006) synthesized polythiophene derivatives showing high thermal stability and solubility, as reported in their study, indicating potential applications in electronics.

Development of Polypyridine Ruthenium(II) Complexes : Bonnet et al. (2003) explored the synthesis of polypyridine ruthenium(II) complexes for potential applications in photochemistry and catalysis, as detailed in their research.

Synthesis of Polyimides with Side-Chains : Lai, Qin, Liu, & Gu (2008) conducted a study on novel polyimides, focusing on the impact of side-chains on their properties, suggesting applications in advanced material design, as seen in their publication.

Chemical Synthesis and Organic Chemistry

Facile O-deallylation of Allyl Ethers : Bailey, England, Mealy, Thongsornkleeb, & Teng (2000) described a method for converting allylic ethers to alcohols or phenols, highlighting an efficient synthetic route relevant in organic chemistry, as reported in their study.

Lanthanide-MOFs as Luminescent Sensors : Zhang, Zhan, Liang, Chen, Liu, Jia, & Hu (2018) developed Ln-MOFs with mixed ligands, showcasing their potential as multi-responsive luminescent sensors, as explored in their research.

Pharmaceutical and Biological Applications

Chemistry and Pharmacology of Nicotinic Acetylcholine Receptor Agonists : Bolchi, Valoti, Gotti, Fasoli, Ruggeri, Fumagalli, Binda, Mucchietto, Sciaccaluga, Budriesi, Fucile, & Pallavicini (2015) explored unichiral analogues of benzodioxane, contributing to the understanding of nicotinic acetylcholine receptor agonists, which could have implications in neuropharmacology, as detailed in their study.

Bioorthogonal Systems in Tumor Therapy : Wang, Wang, Ding, Wang, Zhou, Gao, Huang, Shao, & Liu (2020) established a bioorthogonal chemical system for controlled drug release in tumor therapy, illustrating a novel approach in cancer treatment, as explained in their publication.

Safety and Hazards

properties

IUPAC Name |

3-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-4-15(2,3)12-5-7-13(8-6-12)17-14-9-10-16-11-14;/h5-8,14,16H,4,9-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYXJJRNAFFFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397551.png)

![3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397552.png)

![3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397554.png)

![4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397555.png)

![2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397556.png)

![4-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397557.png)

![3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397559.png)

![2-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397562.png)

![3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397563.png)

![4-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397567.png)

![3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397568.png)

![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397569.png)

![4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397570.png)

![2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397571.png)